molecular formula C8H10FNO2S B6166737 4-fluoro-2,3-dimethylbenzene-1-sulfonamide CAS No. 1803817-07-3

4-fluoro-2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B6166737
CAS No.: 1803817-07-3
M. Wt: 203.2
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Description

4-Fluoro-2,3-dimethylbenzene-1-sulfonamide is an organic compound characterized by a benzene ring substituted with a fluorine atom, two methyl groups, and a sulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2,3-dimethylbenzene-1-sulfonamide typically involves the following steps:

  • Benzene Derivative Formation: Starting with a benzene derivative, such as 2,3-dimethylbenzene, the compound undergoes a series of reactions to introduce the fluorine atom and sulfonamide group.

  • Sulfonation: The sulfonation step involves treating the fluorinated benzene derivative with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonic acid group.

  • Amination: Finally, the sulfonic acid group is converted to the sulfonamide group by reacting with ammonia or an amine under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4-fluoro-2,3-dimethylbenzene-1-sulfonic acid.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can occur at the fluorine, methyl, or sulfonamide positions, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: 4-fluoro-2,3-dimethylbenzene-1-sulfonic acid.

  • Reduction Products: Reduced derivatives of the sulfonamide group.

  • Substitution Products: Various substituted derivatives based on the reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2,3-dimethylbenzene-1-sulfonamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-fluoro-2,3-dimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-fluoro-3,5-dimethylbenzene-1-sulfonamide

  • 4-fluoro-N,N-dimethylbenzenesulfonamide

Uniqueness: 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide is unique due to its specific arrangement of substituents on the benzene ring, which influences its chemical reactivity and biological activity. This arrangement provides distinct properties compared to similar compounds, making it valuable in various applications.

Properties

CAS No.

1803817-07-3

Molecular Formula

C8H10FNO2S

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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